

Technical Monograph: N-Formyl-Met-Phe-Met (fMFM)

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Compound of Interest

Compound Name: *N-Formyl-Met-Phe-Met*

Cat. No.: *B1506455*

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Mechanism, Potency, and Experimental Application

Part 1: Executive Summary & Molecular Profile

N-Formyl-Met-Phe-Met (fMFM) is a chemotactic tripeptide acting as a potent agonist for the Formyl Peptide Receptor 1 (FPR1). Structurally, it belongs to the class of N-formylated oligopeptides, which are biological signatures of prokaryotic protein synthesis (where protein translation initiates with N-formylmethionine) and mitochondrial damage (DAMPs).

While the leucine-containing analog fMLP (N-Formyl-Met-Leu-Phe) is the historical prototype for this class, fMFM serves as a critical tool for studying receptor specificity, Structure-Activity Relationships (SAR), and the biological response to mitochondrial lysis products.

Physicochemical Profile

Property	Detail
Sequence	N-Formyl-L-Methionyl-L-Phenylalanyl-L-Methionine
Abbreviation	fMFM
Molecular Weight	~453.58 g/mol
Solubility	Soluble in DMSO (up to 25 mM); sparingly soluble in water.
Receptor Target	FPR1 (High Affinity), FPR2 (Low/Negligible Affinity)
Primary Biological Role	Neutrophil chemotaxis, degranulation, superoxide generation.[1]

Part 2: Pharmacodynamics & Receptor Interaction

The biological activity of fMFM is driven by its interaction with G-Protein Coupled Receptors (GPCRs) on the surface of phagocytes, specifically neutrophils and macrophages.

1. The Formyl Peptide Receptor 1 (FPR1) Axis

fMFM binds to FPR1, a GPCR coupled to the

family of heterotrimeric G-proteins. The N-formyl group is obligate for high-affinity binding; its removal reduces potency by

-fold, demonstrating the receptor's evolutionary tuning to detect bacterial/mitochondrial initiation sequences.

Mechanism of Action:

- **Ligand Binding:** fMFM docks into the orthosteric pocket of FPR1.
- **G-Protein Dissociation:** The subunit inhibits adenylate cyclase, while the

dimer dissociates.

- Effector Activation:

activates Phospholipase C

(PLC

).

- Second Messengers: PLC

hydrolyzes PIP

into

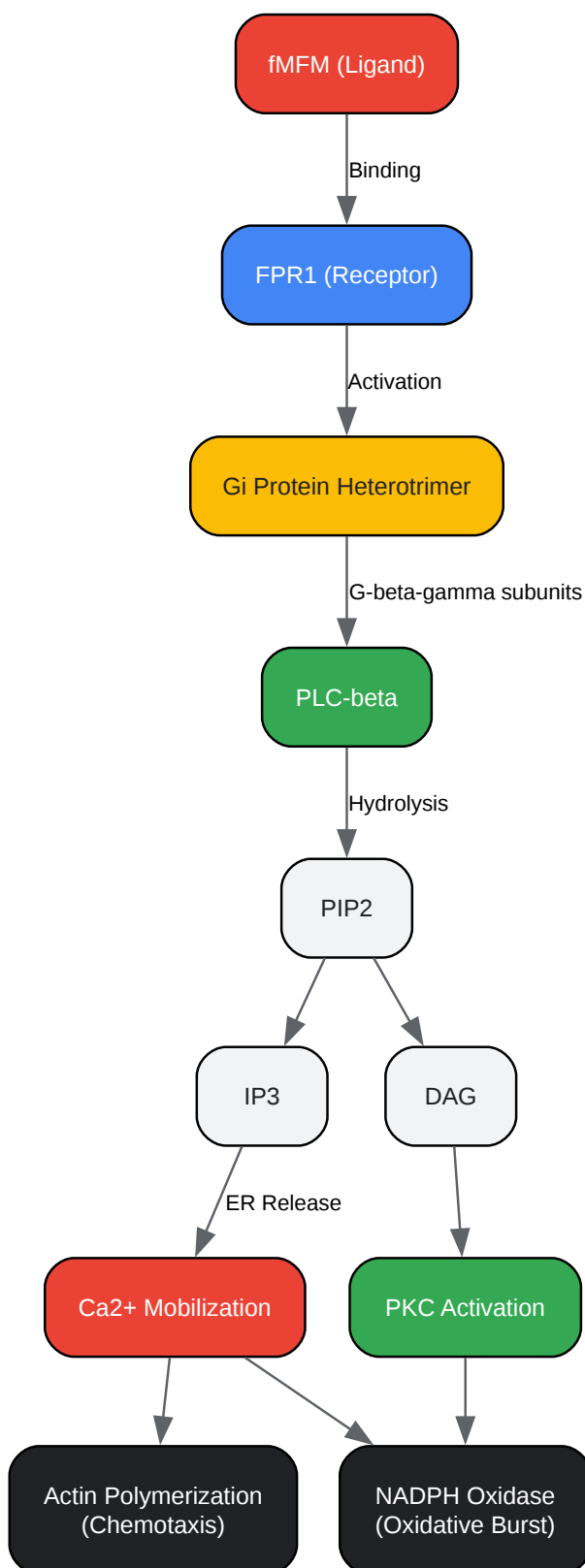
(Inositol triphosphate) and DAG (Diacylglycerol).

- Calcium Surge:

triggers rapid

release from the endoplasmic reticulum, driving actin polymerization (chemotaxis) and NADPH oxidase assembly (oxidative burst).

2. Signal Transduction Pathway (Visualization)



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Caption: Figure 1.[2][3] The fMFM-induced signal transduction cascade via FPR1, leading to chemotaxis and superoxide generation.[1][2]

Part 3: Comparative Potency (SAR Analysis)

While fMFM is a potent agonist, it differs from the prototype fMLP in binding kinetics. The hydrophobic residue at position 2 is critical for the "fit" within the FPR1 pocket.

Structure-Activity Relationship (SAR):

- Position 1 (Met): Essential. Oxidation of Met to sulfoxide reduces potency.
- Position 2 (Phe vs. Leu): The FPR1 pocket is optimized for Leucine (as in fMLP). Substituting Phenylalanine (fMFM) often results in slightly reduced affinity due to steric bulk, though it remains a full agonist.
- Position 3 (Met vs. Phe): Methionine at the C-terminus (fMFM) is less hydrophobic than Phenylalanine (fMLP), which can affect receptor residence time.

Comparative Biological Activity Table:

Agonist	Sequence	EC50 (Chemotaxis)	EC50 (Superoxide)	Receptor Specificity
fMLP	f-Met-Leu-Phe			FPR1 (High), FPR2 (Low)
fMFM	f-Met-Phe-Met			FPR1 (High)
WKYMVm	Trp-Lys-Tyr-Met- Val-D-Met			FPR2 (High), FPR1 (High)

*Note: EC50 values are approximate and dependent on cell type (e.g., HL-60 vs. primary PMNs) and assay conditions (e.g., presence of albumin).

Part 4: Experimental Protocols

To ensure scientific integrity, these protocols use Primary Human Neutrophils (PMNs), as immortalized cell lines (HL-60) require DMSO differentiation and often express variable

receptor levels.

Protocol A: Calcium Mobilization Assay (Ratiometric)

Objective: Quantify real-time GPCR activation by fMFM.

Reagents:

- Fura-2 AM (Cell permeant calcium dye).
- Krebs-Ringer Phosphate Glucose (KRPB) buffer with
.
- fMFM stock (10 mM in DMSO).

Workflow:

- Isolation: Isolate PMNs from whole blood (see Workflow Diagram below).
- Loading: Resuspend
cells/mL in KRPB. Add
Fura-2 AM. Incubate 30 min at 37°C in dark.
- Washing: Wash cells
with KRPB to remove extracellular dye. Resuspend at
cells/mL.
- Baseline: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission) for 30 seconds.
- Stimulation: Inject fMFM (Final conc:
to
M).

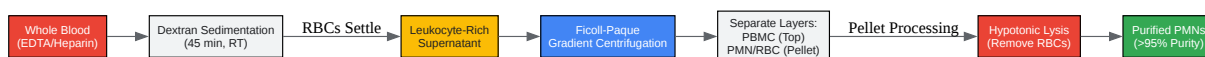
- Acquisition: Record peak calcium flux immediately (response occurs within <5 seconds).

Self-Validation Control:

- Positive Control: Use fMLP or Ionomycin.
- Negative Control: Inject buffer vehicle (0.1% DMSO).
- Antagonist Check: Pre-incubate with Cyclosporin H (FPR1 antagonist) to prove specificity.

Protocol B: Neutrophil Isolation Workflow

Objective: Obtain high-purity (>95%) non-activated neutrophils.



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Caption: Figure 2. Standard operating procedure for isolating primary neutrophils for fMFM assays.

Part 5: Troubleshooting & Controls

1. Receptor Desensitization (Homologous): FPR1 undergoes rapid phosphorylation and internalization upon ligand binding.

- Issue: Repeated additions of fMFM fail to elicit a response.
- Solution: This is a "one-shot" assay. Cells cannot be reused after stimulation. Always use naive cells for each concentration point.

2. Peptide Solubility & Adsorption: fMFM is hydrophobic.

- Issue: Actual concentration is lower than calculated due to sticking to plastic.

- Solution: Use low-retention tips and glass vials for stock solutions. Dissolve stock in 100% DMSO, then dilute into aqueous buffer immediately before use. Ensure final DMSO concentration is <0.1%.

3. Differentiation of FPR1 vs. FPR2 Activity:

- To confirm fMFM activity is FPR1-mediated, use the specific FPR1 antagonist Cyclosporin H ().
- To rule out FPR2, use the FPR2 antagonist WRW4.

Part 6: References

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